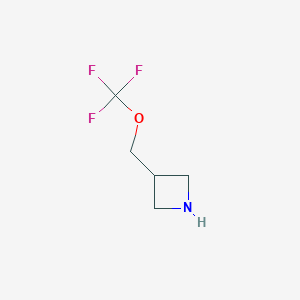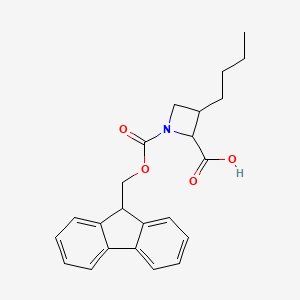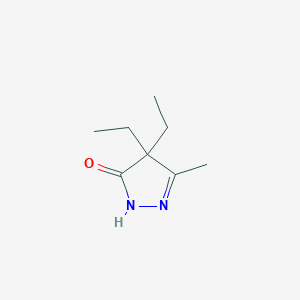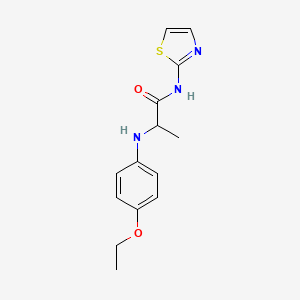![molecular formula C16H17N3O3S B12858193 N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a unique structure that includes a pyrido[2,1-c][1,2,4]thiadiazine ring system fused with a carboxamide group and an ethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylphenylamine with a suitable pyridothiadiazine precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its anticancer activity.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: Used as KATP channel activators and AMPA receptor modulators.
Uniqueness
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide stands out due to its unique combination of a pyridothiadiazine ring system with an ethylphenyl substituent and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-(3-ethylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-12-5-3-6-13(11-12)17-16(20)14-7-4-8-19-9-10-23(21,22)18-15(14)19/h3-8,11H,2,9-10H2,1H3,(H,17,20) |
InChIキー |
VLCAVVSOZVVTLN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CN3C2=NS(=O)(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)


![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)


![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)



![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)



